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Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzoic acid

Cat. No.: B126237

A comprehensive analysis of the spectral data for 2-Chloro-3-fluorobenzoic acid is presented
below, offering a valuable resource for researchers, scientists, and professionals in drug
development. This guide provides a comparative analysis with related compounds, supported
by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for 2-Chloro-3-fluorobenzoic acid and
its structural analogs. This allows for a clear comparison of their spectroscopic properties.

Table 1: *H NMR Spectral Data
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Compound

Chemical Shift (8) in ppm

2-Chloro-3-fluorobenzoic acid

Data not readily available in the searched

literature.

2-Chlorobenzoic acid

8.09 (d, J =7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m,
1H), 7.31 (m, 1H) in CDClIs.[1] An additional
source reports 7.372 ppm in D20.[2]

3-Fluorobenzoic acid

7.48 - 7.39 (m, 1H), 7.55 (m, 1H) in an

unspecified solvent.[3]

2-Chloro-4-fluorobenzoic acid

Spectral data is available but specific peak
assignments were not found in the provided

search results.[4]

2-Amino-3-chlorobenzoic acid

6.60-7.77 (m, Aromatic Protons), ~11.61 (s, -
COOH) in DMSO-de.[5]

Table 2: 13C NMR Spectral Data

Compound

Chemical Shift (6) in ppm

2-Chloro-3-fluorobenzoic acid

Data not readily available in the searched

literature.

2-Chlorobenzoic acid

171.09, 134.83, 133.65, 132.54, 131.56, 128.46,
126.75 in CDCIs.[1] Another source reports
178.727, 141.806, 132.305, 132.164, 131.31,
129.911, 129.684 in D20.[2]

3-Fluorobenzoic acid

Data is available but not detailed in the provided

search results.[3]

2-Chloro-4-fluorobenzoic acid

Spectral data is available but specific peak
assignments were not found in the provided

search results.[6]

2-Amino-3-chlorobenzoic acid

169.12 (C=0), 146.89, 133.64, 130.37, 119.06,
115.08, 111.91 (Aromatic Carbons) in DMSO-
de.[5]
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Table 3: IR Spectral Data (cm™1)

v(C=C)

Compound v(O-H) v(C=0) .
Aromatic

v(C-Cl) v(C-F)

2-Chloro-3-
fluorobenzoic - - -

acid

2_
Chlorobenzoi - ~1668

c acid

2_
) 3300-2500
Fluorobenzoi ~1700 ~1600, ~1480
) (broad)
c acid

- ~1220

2-Amino-3-
) ~2500-3300
chlorobenzoic ~1700 ~1600-1450
) (broad)
acid

~700-800 -

Note: Specific peak data for 2-Chloro-3-fluorobenzoic acid was not available in the initial

search results, however, the PubChem database indicates the availability of ATR-IR and FTIR

spectra.[7]

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon [M]*

Key Fragments

174.55 g/mol (Molecular
Weight).[7]

2-Chloro-3-fluorobenzoic acid

A GC-MS spectrum is
available, but fragment data is
not detailed.[7]

156.57 g/mol (Molecular
Weight).[8]

2-Chlorobenzoic acid

139, 111, 75.[9]

2-Fluorobenzoic acid -

Major fragments include those
corresponding to the loss of
H20 and CO.
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the chemical structure by analyzing the magnetic properties of
atomic nuclei.

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[10]

Data Acquisition: *H and 13C NMR spectra are acquired on an NMR spectrometer (e.g., 400
MHz or higher).[10] For 13C NMR, a proton-decoupled spectrum is typically acquired to
simplify the signals to single lines for each unique carbon atom.

Data Processing and Interpretation: The acquired data undergoes Fourier transformation,
phase correction, and baseline correction. The chemical shifts (d), coupling constants (J),
and signal integrals are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

» Objective: To identify the functional groups present in the molecule.

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the
sample with 100-200 mg of spectroscopic grade KBr and pressing the mixture into a thin,
transparent pellet.[5] Alternatively, spectra can be acquired using an Attenuated Total
Reflectance (ATR) accessory.[10]

Data Acquisition: A background spectrum is recorded first. The sample is then placed in the
spectrometer and the IR spectrum is recorded over a range of 4000-400 cm~2.[5][10]

Data Interpretation: The absorption bands are identified and assigned to their corresponding
functional group vibrations.

Mass Spectrometry (MS)
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o Objective: To determine the molecular weight and elemental composition of the molecule and
to deduce its structure from fragmentation patterns.

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography
(LC).[10]

« lonization: Electron lonization (EIl) is a common method for generating ions.

o Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are
analyzed to determine the molecular weight and fragmentation pathway.

Visualizations
Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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